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Compound of Interest

Compound Name: Boron tribromide

Cat. No.: B089286 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical evolution of boron tribromide (BBr₃) synthesis,

providing a detailed overview of the foundational methods developed from the mid-19th to the

early 20th century. Boron tribromide, a potent Lewis acid, is a critical reagent in modern

organic synthesis, particularly for the cleavage of ethers in the production of pharmaceuticals.

[1][2] Understanding the historical context of its synthesis offers valuable insights into the

challenges and innovations in inorganic chemistry.

The Dawn of Boron Tribromide Synthesis:
Poggiale's Method (1846)
The first successful synthesis of boron tribromide was reported by M. Poggiale in 1846.[1][2]

This pioneering method involved the high-temperature reaction of boric oxide (B₂O₃) with

carbon and bromine.

Experimental Protocol
Poggiale's original experimental setup, as described in Comptes Rendus, involved passing

bromine vapor over a mixture of boric oxide and carbon heated to a "red heat" in a porcelain

tube.

Precursor Preparation: An intimate mixture of boric oxide and charcoal powder was

prepared.
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Apparatus: A porcelain tube packed with the precursor mixture was placed in a furnace

capable of achieving high temperatures. One end of the tube was connected to a vessel

containing bromine, and the other end to a cooled receiver.

Reaction Conditions: The porcelain tube was heated to redness. Bromine was gently heated

to create a vapor stream that was passed over the hot B₂O₃/carbon mixture.

Product Collection: The volatile boron tribromide product, along with carbon monoxide gas,

exited the tube. The BBr₃ was condensed and collected in the cooled receiver.

Purification: The crude product was purified by distillation.

The overall reaction is as follows:

B₂O₃ + 3C + 3Br₂ → 2BBr₃ + 3CO[1][2]
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Fig 1. Poggiale's Synthesis Workflow (1846)

An Improvement in Synthesis: Wöhler and Deville's
Method (1857)
In 1857, Friedrich Wöhler and Henri Sainte-Claire Deville developed an improved method that

avoided the production of toxic carbon monoxide gas.[1][2] Their approach involved the direct

reaction of amorphous boron with bromine at a lower temperature than Poggiale's method.
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Experimental Protocol
This method offered a cleaner reaction, though it required the prior isolation of elemental

amorphous boron.

Precursor Preparation: Amorphous boron powder was prepared. Wöhler and Deville had

been conducting extensive research on the isolation of boron, which enabled this synthesis.

Apparatus: A glass or quartz tube containing the amorphous boron was placed in a furnace.

Bromine vapor was introduced at one end, and a condenser was attached to the other.

Reaction Conditions: The tube containing amorphous boron was heated to a "dull red heat."

The specific temperature range is cited in later literature as being between 600-750 °C.

Bromine vapor was then passed through the tube. The reaction is highly exothermic.

Product Collection: The resulting boron tribromide vapor was passed through a condenser

and collected as a liquid in a receiving flask.

Purification: The collected liquid was purified by fractional distillation.

The direct combination reaction is:

2B + 3Br₂ → 2BBr₃[1][2]
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Fig 2. Wöhler & Deville's Synthesis Workflow (1857)

Alternative Precursors: The Boron Carbide Method
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A significant advancement in the synthesis of boron tribromide involved the use of boron

carbide (B₄C) as the boron source. This method, while requiring high temperatures, utilizes a

more stable and readily available starting material than amorphous boron. The reaction of

boron carbide with bromine at temperatures above 300 °C yields boron tribromide.[1][2]

Experimental Protocol
A detailed protocol for this method is described in a 1956 patent, which aimed to produce a

purer product.

Apparatus: A large Vycor glass reactor was fitted with a gas feed tube and an off-gas exit

port. The system included a bromine boiler, a tap water condenser, a product receiver, and a

dry ice-acetone trap.

Reaction Conditions: The reactor was filled with commercial-grade boron carbide. Bromine

vapor was produced in the boiler and passed through an insulated tube into the reactor. The

reactor temperature was maintained between 800 °C and 1000 °C. A temperature of at least

900 °C was preferred to minimize free bromine in the product.

Product Collection: The gaseous boron tribromide product was passed through the water

condenser and collected in the receiver.

Purification: The crude product was purified by fractional distillation using a vacuum-jacketed

Vigreaux column to separate traces of bromine and other impurities.

The reaction is:

B₄C + 6Br₂ → 4BBr₃ + C
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Fig 3. Boron Carbide Synthesis Workflow

Halogen Exchange: A Laboratory Standard
The synthesis of boron tribromide via halogen exchange became a common laboratory

preparation method. This approach avoids the handling of elemental bromine at high

temperatures by using other halogenated compounds. The most common variation involves the

reaction of boron trifluoride (BF₃) with aluminum tribromide (AlBr₃).

Experimental Protocol
This method is valued for its relatively high yield and manageable conditions.

Reactants: Boron trifluoride (often used as its stable diethyl etherate complex, BF₃·O(C₂H₅)₂)

and aluminum tribromide.

Apparatus: The reaction is typically carried out in a flask equipped with a reflux condenser

and a distillation apparatus.

Reaction Conditions: The reactants are mixed and gently heated. The more volatile boron
tribromide is formed along with aluminum trifluoride.

Product Collection & Purification: The boron tribromide is distilled directly from the reaction

mixture as it forms, driving the equilibrium toward the products. The collected distillate can

be further purified by redistillation.

The exchange reaction is:

BF₃ + AlBr₃ ⇌ BBr₃ + AlF₃

An alternative, though lower-yielding, procedure uses potassium tetrafluoroborate (KBF₄) in

place of boron trifluoride.
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Fig 4. Halogen Exchange Synthesis Workflow

Summary of Historical Synthesis Methods
The following table summarizes the quantitative data and key features of the historical methods

for synthesizing boron tribromide.
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Method
Discover
er(s)

Year
Primary
Reactant
s

Reaction
Temperat
ure

Reported
Yield

Key
Features

Boric

Oxide

Reduction

M.

Poggiale
1846

B₂O₃, C,

Br₂

"Red Heat"

(>500 °C)

Not

specified

First

synthesis;

produces

CO

byproduct.

[1][2]

Direct

Combinatio

n

F. Wöhler

& H.S.C.

Deville

1857
Amorphous

B, Br₂

"Dull Red

Heat" (600-

750 °C)

Not

specified

Cleaner

reaction;

no CO

produced.

[1][2]

Boron

Carbide

Brominatio

n

- >1900 B₄C, Br₂

>300 °C

(Optimal:

800-1000

°C)

~67%

(based on

patent

data)

Uses a

stable

boron

source;

requires

high

temperatur

es for high

purity.[3]

Halogen

Exchange
- >1900 BF₃, AlBr₃

Moderate

(heating

required)

~70%

Common

laboratory

method;

avoids

elemental

bromine.[3]

Conclusion
The synthesis of boron tribromide has evolved significantly from its initial discovery in 1846.

Early methods relied on high-temperature reactions with challenging precursors and produced
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significant byproducts. The work of Wöhler and Deville provided a cleaner, more direct route,

while later developments introduced more stable starting materials like boron carbide and more

convenient laboratory-scale procedures such as halogen exchange. These historical

advancements paved the way for the large-scale production and widespread application of

boron tribromide as an essential reagent in the pharmaceutical and electronics industries.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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